molecular formula C21H15ClN2S B5597861 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine

Cat. No. B5597861
M. Wt: 362.9 g/mol
InChI Key: OJDDZOQTWWXFDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis processes for compounds similar to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine involve multi-step chemical reactions, starting from base compounds and proceeding through various intermediates. The specific methods and conditions, such as solvents, catalysts, and temperatures, vary depending on the desired end products and their structural specifics. While there is no direct study on this exact compound, similar structures have been synthesized by condensation and cyclization reactions under controlled conditions (Sharma et al., 2017; Prabhudeva et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine is characterized by specific bond lengths, angles, and spatial arrangements, which are determined through spectroscopic methods and computational modeling. DFT calculations and X-ray crystallography provide insights into the geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's properties and reactivity (Viji et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, influenced by their functional groups and molecular frameworks. Reactions such as substitution, addition, and cyclization are common, depending on the reactants and conditions applied. Their reactivity is often studied in the context of synthesizing new derivatives or understanding their biological interactions (Jayasudha et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for the proper handling, storage, and application of the compounds in different fields (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties are closely related to the compound's structure, affecting its acidity, basicity, reactivity towards other chemicals, and stability under different conditions. Investigations into these aspects help in identifying potential applications and safety measures required when working with these substances (Kerru et al., 2019).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized novel compounds incorporating the structural motifs similar to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine, demonstrating significant antimicrobial and antifungal activities. For example, a series of novel compounds with potential antibacterial activity against various strains of bacteria, such as Escherichia coli and Staphylococcus aureus, and antifungal activity against strains like Candida albicans, were developed through the synthesis of thiazole and thiadiazole derivatives (H. B'Bhatt & S. Sharma, 2017). Another study focused on synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents, indicating some derivatives exhibited effective antibacterial activity, highlighting the potential of thiazole-based compounds in antimicrobial research (Mudassar A. Sayyed et al., 2006).

Anticancer Properties

Research into the anticancer properties of thiazole and thiadiazole derivatives revealed that some compounds exhibit promising activity against cancer cell lines. A study synthesized thiadiazoles and thiazoles incorporating a pyrazole moiety and evaluated their anticancer agents against the breast carcinoma cell line MCF-7. The study found concentration-dependent cellular growth inhibitory effects, particularly for three compounds, indicating potential anticancer properties (Sobhi M. Gomha et al., 2015).

Photophysical and Electrochemical Properties

The synthesis and characterization of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including a derivative similar in structural aspects to the compound of interest, were explored. These complexes exhibit luminescence from ^3MLCT levels both at 77 K and at room temperature, indicating their potential use in photophysical and electrochemical applications (F. Neve et al., 1999).

Theoretical and Computational Studies

Computational studies have been conducted to understand the molecular structure, inhibition performance against corrosion of iron, and quantum chemical properties of thiazole and thiadiazole derivatives. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations, indicating the compounds' potential as corrosion inhibitors for metal surfaces (S. Kaya et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(2-methyl-4-phenylpyridin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2S/c1-14-20(18(11-12-23-14)15-5-3-2-4-6-15)21-24-19(13-25-21)16-7-9-17(22)10-8-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDDZOQTWWXFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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